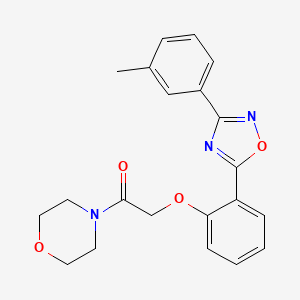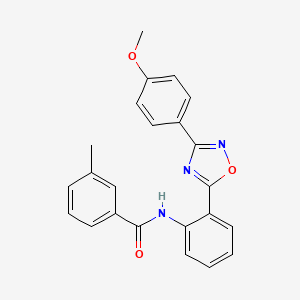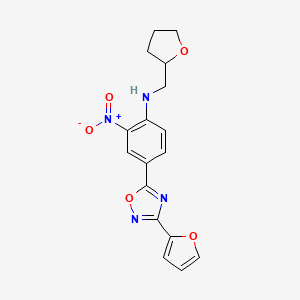
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as MTOE, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The precise mechanism of action of 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not yet fully understood, but it is believed to act on a variety of targets in the central nervous system. It has been found to modulate the release of neurotransmitters such as glutamate and GABA, and to inhibit certain ion channels such as the NMDA receptor. It may also have effects on other targets such as voltage-gated calcium channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy. However, further research is needed to fully understand the range of effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has several advantages for use in lab experiments, including its synthetic nature and the fact that it can be easily purified. It has also been found to have a variety of effects on the central nervous system, making it a valuable tool for researchers in a range of fields. However, there are also limitations to its use, including the fact that its precise mechanism of action is not yet fully understood, and that further research is needed to fully understand its range of effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is its potential use as a tool for studying the central nervous system and the effects of neurotransmitters and ion channels. Further research is needed to fully understand the range of effects of this compound, and to explore its potential applications in a variety of fields.
Synthesemethoden
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with morpholine and 2-(2-chlorophenoxy)ethanone. This reaction produces this compound as a white crystalline solid, which can then be purified using a variety of techniques.
Wissenschaftliche Forschungsanwendungen
1-morpholino-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. It has also been found to have potential applications in the treatment of a variety of diseases, including Parkinson's disease and epilepsy.
Eigenschaften
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-15-5-4-6-16(13-15)20-22-21(28-23-20)17-7-2-3-8-18(17)27-14-19(25)24-9-11-26-12-10-24/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWDSOTEPWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)










![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)

